- Synthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsStructure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devices, Inorganic Chemistry Communications, 2008, 11(1), 97-100

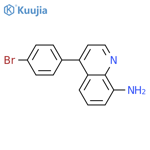

Cas no 97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline)

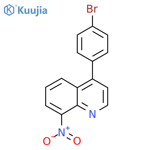

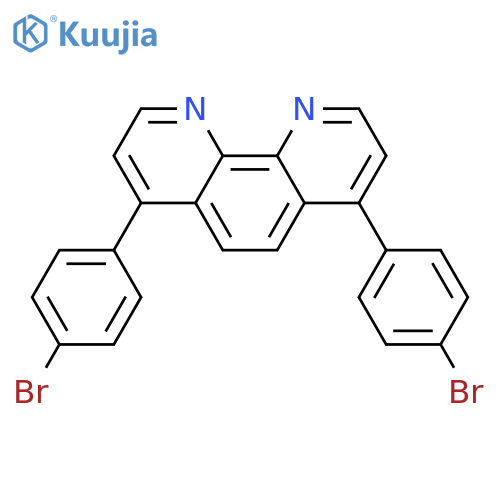

97802-08-9 structure

Nome del prodotto:4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Numero CAS:97802-08-9

MF:C24H14Br2N2

MW:490.189363956451

MDL:MFCD22493502

CID:750886

PubChem ID:18759610

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline

- 1,10-Phenanthroline, 4,7-bis(4-bromophenyl)-

- 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (ACI)

- CS-0085900

- AS-76011

- 97802-08-9

- DTXSID20596011

- QALMOXHIAPMJAB-UHFFFAOYSA-N

- SCHEMBL3357430

- MFCD22493502

- 4,7-bis(4-bromophenyl)-[1,10]phenanthroline

- DB-339940

- AKOS016006714

-

- MDL: MFCD22493502

- Inchi: 1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H

- Chiave InChI: QALMOXHIAPMJAB-UHFFFAOYSA-N

- Sorrisi: BrC1C=CC(C2C3C(=C4C(=CC=3)C(C3C=CC(Br)=CC=3)=CC=N4)N=CC=2)=CC=1

Proprietà calcolate

- Massa esatta: 489.95032g/mol

- Massa monoisotopica: 487.95237g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 28

- Conta legami ruotabili: 2

- Complessità: 467

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 7.1

- Superficie polare topologica: 25.8Ų

Proprietà sperimentali

- Densità: 1.596±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Insuluble (6.9E-6 g/L) (25 ºC),

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Informazioni sulla sicurezza

- Condizioni di conservazione:Sealed in dry,2-8°C

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D252465-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$795 | 2024-08-03 | |

| eNovation Chemicals LLC | D252465-10g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 10g |

$3450 | 2024-08-03 | |

| Alichem | A019114341-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95% | 1g |

$556.20 | 2023-08-31 | |

| TRC | B075345-50mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 50mg |

$ 215.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D618577-1g |

4,7-bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$480 | 2024-06-05 | |

| Ambeed | A449258-250mg |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 250mg |

$55.0 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096694-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 95+% | 1g |

10923CNY | 2021-05-07 | |

| Aaron | AR006BM2-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 97% | 1g |

$73.00 | 2025-01-23 | |

| 1PlusChem | 1P006BDQ-1g |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline |

97802-08-9 | 98% | 1g |

$98.00 | 2025-02-21 |

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 100 °C → 150 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

1.2 100 °C; 1.5 h, 100 °C → 150 °C; 150 °C → 80 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium carbonate ; pH 12

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

3.2 100 °C; 100 °C → 150 °C

Riferimento

- Osmium complexes and related organic light-emitting devices, United States, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Iodine , Hydrochloric acid , Potassium iodide ; rt → 100 °C

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

1.2 3 h, 100 °C

1.3 Reagents: Ammonium hydroxide ; pH 7 - 8

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

1.2 90 °C; 2 h, 90 °C

1.3 Reagents: Sulfuric acid ; 2 h, 90 °C

1.4 Reagents: Ammonia ; pH 9

Riferimento

- Design and synthesis of novel 1,10-phenanthroline derivativesElectrochromic behavior of fac-tricarbonyl rhenium complexes, Youji Huaxue, 2015, 35(8), 1792-1796

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Stannous chloride Solvents: Ethanol

3.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

1.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water ; rt → 100 °C

1.2 1 h, 120 - 130 °C; 15 min, 140 °C; 140 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Potassium hydroxide Solvents: Water ; basified

2.1 Reagents: Stannous chloride Solvents: Ethanol ; 6 h, reflux; reflux → rt

2.2 Reagents: Potassium hydroxide Solvents: Water ; basified

3.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; < 120 °C; 120 °C → 140 °C; 1.5 h, 140 °C; 140 °C → rt

3.2 Reagents: Water ; cooled

3.3 Reagents: Potassium hydroxide Solvents: Water ; basified

Riferimento

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensorsFluorescence based oxygen sensor systems, Journal of Chemical Crystallography, 2015, 11(1), 453-460

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

2.1 Reagents: Hydrochloric acid Solvents: Water ; 2 - 3 h, 60 °C; 60 °C → 90 °C

2.2 90 °C; 2 h, 90 °C

2.3 Reagents: Sulfuric acid ; 2 h, 90 °C

2.4 Reagents: Ammonia ; pH 9

Riferimento

- Electrochromic behavior of fac-tricarbonyl rhenium complexes, New Journal of Chemistry, 2022, 46(3), 1072-1079

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Ethanol ; reflux

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; 100 - 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol ; 4 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

2.1 Reagents: Phosphoric acid , Arsenic acid (H3AsO4) ; rt → 100 °C

2.2 100 °C; 100 °C → 150 °C

1.1 Reagents: Stannous chloride Solvents: Ethanol

2.1 Reagents: Potassium hydroxide , Phosphoric acid , Arsenic acid (H3AsO4) Solvents: Water

Riferimento

- Structure and Phase Transition of 4,7-Bis-(4'-cyano-biphenyl-4-yl)-[1,10]phenanthrolineOsmium complexes and related organic light-emitting devicesSynthesis of phenanthroline derivatives by Sonogashira reaction and the use of their ruthenium complexes as optical sensors, Journal of Chemical Crystallography, 2015, 11(1), 453-460

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Raw materials

- 8-Quinolinamine, 4-(4-bromophenyl)-

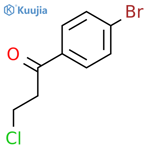

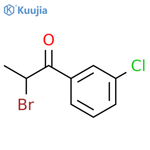

- 3’-Chloro-2-bromopropiophenone

- 1-(4-Bromophenyl)-3-chloropropan-1-one

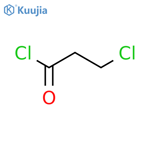

- 3-chloropropanoyl chloride

- 4-(4-Bromophenyl)-8-nitroquinoline

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Preparation Products

4,7-Bis(4-bromophenyl)-1,10-phenanthroline Letteratura correlata

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

97802-08-9 (4,7-Bis(4-bromophenyl)-1,10-phenanthroline) Prodotti correlati

- 1261933-35-0(2-Pyridinecarboxylic acid, 6-(2,4,6-trifluorophenyl)-)

- 1806598-15-1(1-Chloro-3-(2-(difluoromethyl)-4-methylphenyl)propan-2-one)

- 2091441-29-9(2H-1,4-Benzoxazin-3(4H)-one, 5-amino-2-(2-methylpropyl)-)

- 2229108-72-7(3-1-(hydroxymethyl)-2,2-dimethylcyclopropyl-4-nitrophenol)

- 1008769-68-3(5-chloro-6-(cyclohexyloxy)pyridine-3-carboxylic acid)

- 1005304-04-0(N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide)

- 2228963-62-8(2-(2-chloro-3,4-dimethoxyphenoxy)acetic acid)

- 2171825-06-0(4-(1-hydroxybut-3-yn-2-yl)aminobenzoic acid)

- 140675-42-9(1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)

- 888436-73-5(N-(4-amino-2-{(4-nitrophenyl)methylsulfanyl}-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:97802-08-9)1,10-Phenanthroline, 4,7-bis(4-broMophenyl)-

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:97802-08-9)4,7-Bis(4-bromophenyl)-1,10-phenanthroline

Purezza:99%

Quantità:5g

Prezzo ($):451.0